molecular formula C11H13NO4S2 B2996222 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034264-30-5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2996222
CAS No.: 2034264-30-5
M. Wt: 287.35
InChI Key: LQXXNINGJBVWLA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H13NO4S2 and its molecular weight is 287.35. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-18(14,15)12-8-11(13,9-4-2-6-16-9)10-5-3-7-17-10/h2-7,12-13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXXNINGJBVWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound characterized by its unique structural features, including furan and thiophene rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Methanesulfonamide Group : Known for its antibacterial properties.

The molecular formula is C12H13NO3S, with a molecular weight of approximately 253.3 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
    • Case Study : A derivative with similar structural features exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL .
  • Anticancer Properties :
    • Compounds containing furan and thiophene have been studied for their anticancer effects.
    • In vitro studies have indicated that derivatives can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Effects :
    • The methanesulfonamide moiety is associated with anti-inflammatory activity. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may also interact with cellular receptors involved in inflammatory responses or cancer signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediates : Reaction of furan and thiophene derivatives.
  • Hydroxylation : Using oxidizing agents like hydrogen peroxide to introduce hydroxyl groups.
  • Final Coupling : Formation of the sulfonamide through reaction with methanesulfonyl chloride.

Industrial applications may utilize continuous flow reactors to enhance yield and purity while minimizing impurities.

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